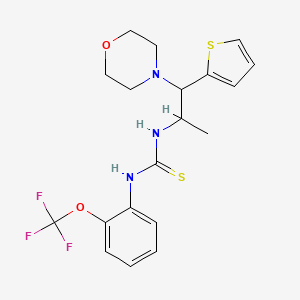

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea

Vue d'ensemble

Description

Triplin is a copper ion chelator, causing the triple response phenotype by affecting copper ion transport in ethylene signaling from ATX1 to RAN1.

Activité Biologique

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea is a synthetic compound derived from thiourea, a class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by recent studies and data.

Structure and Properties

The compound features a morpholino group, a thiophenyl moiety, and a trifluoromethoxy phenyl substituent. These structural components contribute to its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular pathways.

Antimicrobial Activity

Thioureas, including the compound of interest, have demonstrated significant antimicrobial properties. Studies indicate that thiourea derivatives can inhibit the growth of various pathogens. For instance:

- A study reported that certain thiourea derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with IC50 values ranging from 0.25 to 8 μg/mL .

- The compound's ability to form hydrogen bonds enhances its interaction with microbial targets, leading to effective inhibition.

Anticancer Activity

Thiourea derivatives have shown promise in cancer treatment due to their ability to target specific molecular pathways involved in tumorigenesis:

- Research has highlighted that compounds similar to our target exhibit IC50 values between 3 to 14 μM against various cancer cell lines, including pancreatic and breast cancer .

- Mechanistically, these compounds may inhibit angiogenesis and alter cancer cell signaling pathways, making them potential candidates for further development in oncology .

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress:

- A derivative synthesized recently demonstrated strong antioxidant activity with an IC50 of 52 µg/mL against ABTS free radicals .

- The presence of the trifluoromethoxy group may enhance the electron-donating ability of the molecule, contributing to its antioxidant potential.

Case Studies

Several studies have focused on related thiourea compounds, providing insights into their biological efficacy:

- Antimicrobial Efficacy :

- Cancer Cell Line Studies :

- Mechanistic Insights :

Data Summary

Applications De Recherche Scientifique

Biological Applications

Anticancer Activity:

Research has shown that thiourea derivatives, including this compound, can inhibit the growth of various cancer cell lines. For instance, studies have demonstrated that certain thioureas exhibit significant cytotoxicity against resistant cancer cell lines, with IC50 values in the low micromolar range, indicating their potential as anticancer agents .

Mechanism of Action:

The mechanism by which these compounds exert their anticancer effects often involves the modulation of key biochemical pathways. For example, they may interfere with copper transport mechanisms within cells, impacting the function of copper-dependent enzymes that are crucial for tumor growth.

Antiviral and Antimicrobial Properties:

Thiourea derivatives have also been explored for their antiviral and antimicrobial activities. The compound's structure allows it to interact with biological targets effectively, leading to inhibition of viral replication and bacterial growth .

Agricultural Applications

Herbicidal and Pesticidal Activities:

Thiourea derivatives have been reported to possess herbicidal and insecticidal properties. The compound's ability to disrupt plant growth regulators makes it a candidate for developing new agricultural chemicals aimed at pest control and crop protection .

Mechanism in Plants:

In plants, this compound can influence ethylene signaling pathways by binding to copper ions, which are vital for various physiological processes including growth and stress responses. This interaction can enhance plant resilience against environmental stressors.

Chemical Synthesis Applications

Organocatalysis:

The unique structure of thioureas allows them to act as effective organocatalysts in various organic reactions. They facilitate chemical transformations through non-covalent interactions, making them valuable in synthetic chemistry for creating complex molecules .

Coordination Chemistry:

Thioureas are known for their ability to form stable complexes with metal ions. This property has significant implications in coordination chemistry, where they can serve as ligands in the formation of metal complexes that exhibit enhanced biological activity or catalytic properties .

Pharmaceutical Applications

Drug Development:

The diverse biological activities associated with thiourea derivatives make them promising candidates in drug discovery programs. Their potential as lead compounds in developing new therapeutics for cancer, infections, and other diseases is under active investigation .

Research Case Studies

Propriétés

IUPAC Name |

1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-[2-(trifluoromethoxy)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3N3O2S2/c1-13(17(16-7-4-12-29-16)25-8-10-26-11-9-25)23-18(28)24-14-5-2-3-6-15(14)27-19(20,21)22/h2-7,12-13,17H,8-11H2,1H3,(H2,23,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRAJYEOBULYXEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=CC=CC=C3OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.